molecular formula C20H16ClN3O4 B2414089 (2Z,4E)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide CAS No. 857038-05-2

(2Z,4E)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide

Cat. No.: B2414089
CAS No.: 857038-05-2
M. Wt: 397.82
InChI Key: PBBTUWWMMKAOES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2Z,4E)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide is a complex organic molecule characterized by its unique structural features, including multiple conjugated double bonds and various functional groups such as cyano, nitro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,4E)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the penta-2,4-dienamide backbone: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and a malononitrile derivative under basic conditions.

    Introduction of the nitrophenyl group: This step often involves a nitration reaction where a phenyl ring is nitrated using a mixture of concentrated nitric and sulfuric acids.

    Attachment of the chloro-methoxy-methylphenyl group: This can be done through a Friedel-Crafts acylation reaction, where the aromatic ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(2Z,4E)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide: can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The cyano group can be reduced to an amine using lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Amino derivatives: From the reduction of the nitro group.

    Amine derivatives: From the reduction of the cyano group.

    Substituted derivatives: From nucleophilic substitution of the chloro group.

Scientific Research Applications

(2Z,4E)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide: has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural properties make it a candidate for the development of organic semiconductors or other advanced materials.

    Synthetic Intermediate: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which (2Z,4E)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

When compared to similar compounds, (2Z,4E)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide stands out due to its unique combination of functional groups and conjugated double bonds. Similar compounds might include:

    (2Z,4E)-N-(4-Chloro-2-methoxyphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide: Lacks the methyl group, which may affect its reactivity and binding properties.

    (2Z,4E)-N-(4-Chloro-2-methylphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide: Lacks the methoxy group, potentially altering its electronic properties.

    (2Z,4E)-N-(4-Chloro-2-methoxy-5-methylphenyl)-2-cyano-5-phenylpenta-2,4-dienamide: Lacks the nitro group, which may influence its chemical reactivity and biological activity.

Properties

IUPAC Name

(2Z,4E)-N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyano-5-(2-nitrophenyl)penta-2,4-dienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O4/c1-13-10-17(19(28-2)11-16(13)21)23-20(25)15(12-22)8-5-7-14-6-3-4-9-18(14)24(26)27/h3-11H,1-2H3,(H,23,25)/b7-5+,15-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBTUWWMMKAOES-VAKPMEJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C(=CC=CC2=CC=CC=C2[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)/C(=C\C=C\C2=CC=CC=C2[N+](=O)[O-])/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.